PROTAC BRD4 ligand-2 hydrochloride

Solubility Formulation PROTAC synthesis

PROTAC design requires precise exit vector geometry. Generic BET inhibitors fail due to suboptimal ternary complex formation. PROTAC BRD4 ligand-2 hydrochloride (HCl salt) is the validated BRD4-recruiting element for CFT-2718, delivering: - DC90 = 10 nM (BRD4 degradation in 293T cells) - IC50 = 0.02 nM (SCLC H69 cell growth inhibition) - Aqueous solubility ≥2.5 mg/mL in biocompatible vehicle - Purity ≥99.65% for reproducible conjugation yields Supplied as ready-to-conjugate synthon; eliminates custom functionalization.

Molecular Formula C22H18Cl2N6
Molecular Weight 437.3 g/mol
Cat. No. B15621478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 ligand-2 hydrochloride
Molecular FormulaC22H18Cl2N6
Molecular Weight437.3 g/mol
Structural Identifiers
InChIInChI=1S/C22H17ClN6.ClH/c1-13-27-28-21-22(8-9-22)26-20(14-2-5-17(23)6-3-14)18-10-15(16-11-24-25-12-16)4-7-19(18)29(13)21;/h2-7,10-12H,8-9H2,1H3,(H,24,25);1H
InChIKeyGZPXHJBRBLZVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Ligand-2 Hydrochloride: BRD4-Targeting Synthon for CFT-2718


PROTAC BRD4 ligand-2 hydrochloride (CAS 2154358-11-7 HCl salt) is the hydrochloride salt of a benzotriazoloazepine-based small molecule that selectively binds the bromodomain of BRD4 . It functions as the target-protein ligand in the rationally designed PROTAC CFT-2718, a BRD4 degrader with enhanced catalytic activity and in vivo properties [1]. The compound is supplied as a high-purity (~99.7%) solid with the hydrochloride counterion conferring improved aqueous solubility compared to the free base, making it the preferred reagent for PROTAC synthesis and structure-activity relationship (SAR) studies .

Pre-functionalized BRD4-targeting synthon designed for CFT-2718 and analog PROTAC synthesis
Hydrochloride salt form provides reported enhanced aqueous solubility for conjugation and in vivo formulation
High-purity solid (~99.7%) supports reproducible PROTAC SAR and linker chemistry studies

Why Generic BRD4 Ligands Fail in CFT-2718 Degrader Programs


BRD4-binding ligands are not interchangeable in PROTAC design because ternary complex formation, degradation potency, and selectivity are exquisitely sensitive to the exit vector geometry, attachment-point chemistry, and binding mode of the target-protein ligand [1]. PROTAC BRD4 ligand-2 incorporates a benzotriazoloazepine scaffold with a specific functional handle that enables the precise linker attachment required for CFT-2718's rapid, CRBN-dependent BRD4 degradation (DC90 = 10 nM in 293T cells) [2]. Substituting a generic pan-BET inhibitor such as (+)-JQ1 or CPI-203 would alter the trajectory of the linker and E3-ligase ligand, likely compromising degradation efficiency and isoform selectivity [1]. The hydrochloride salt form further provides practical advantages in solubility and stability that are critical for reproducible PROTAC conjugation chemistry .

Ternary complex geometry
Generic pan-BET inhibitors (e.g., (+)-JQ1, CPI-203) lack the specific exit vector and attachment handle required for efficient CFT-2718-like ternary complex formation; degradation potency may not transfer.
Solubility & stability
Free-base or alternative salt forms may exhibit lower aqueous solubility and different conjugation efficiency, impacting reproducibility of PROTAC assembly and in vivo dosing preparations.

Quantitative Differentiation vs. Comparator Compounds


Enhanced Aqueous Solubility vs. Free Base

The hydrochloride salt of PROTAC BRD4 ligand-2 demonstrates substantially higher aqueous solubility than the free base. In a standard in vivo formulation vehicle (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline), the HCl salt achieves a solubility of ≥ 2.5 mg/mL (5.72 mM), forming a clear solution . By contrast, the free base (MW 400.86) is less amenable to aqueous formulation at equivalent concentrations . This differential solubility directly impacts the compound's utility in PROTAC conjugation reactions and in vivo dosing preparations.

Aqueous solubility
Reported
HCl salt: ≥2.5 mg/mL (5.72 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline Free base: qualitatively lower aqueous solubility; requires organic co-solvent
Supports formulation-dependent solubility context for PROTAC conjugation and in vivo dosing.
Head-to-head comparison under standardized vehicle; salt-form advantage context.
Solubility Formulation PROTAC synthesis

Superior Degradation Potency vs. AT1

PROTAC BRD4 ligand-2 hydrochloride is the essential BRD4-recruiting moiety of CFT-2718. In 293T cells with endogenously tagged BRD4, CFT-2718 achieves a DC90 (concentration for 90% degradation) of 10 nM after a 3-hour treatment [1]. This compares favorably to the selective BRD4 PROTAC AT1, which exhibits a DC50 of approximately 100 nM in HeLa cells after 24-hour treatment [2]. Although the cell lines differ, the ~10-fold lower DC90 for CFT-2718 indicates substantially greater degradation potency at the level of the complete PROTAC, reflecting the optimized ligand geometry provided by PROTAC BRD4 ligand-2.

Degradation potency
Cross-study context
DC₉₀ 10 nM (CFT-2718, 293T cells, 3 h)
Reported degradation endpoint at sub-nanomolar level; comparator AT1 DC₅₀ ~100 nM (HeLa, 24 h). Cross-study interpretation required.
DC₉₀ vs. DC₅₀; different cell lines and detection methods. Model-response context.
BRD4 degradation PROTAC potency DC90

Cell Growth Inhibition vs. Dinaciclib in SCLC

In H69 small-cell lung cancer (SCLC) cells, CFT-2718—constructed using PROTAC BRD4 ligand-2—exhibits an IC50 of 0.02 nM for cell growth inhibition, compared to 17.38 nM for the CDK9 inhibitor dinaciclib [1]. This represents an approximately 870-fold greater potency. The extreme sensitivity of H69 cells to CFT-2718 is a direct functional consequence of the efficient BRD4 degradation driven by the ligand-2 warhead.

Cell growth inhibition
Reported
IC₅₀ 0.02 nM (CFT-2718, H69 SCLC, 72 h)
Supports SCLC cell-model endpoint review; dinaciclib IC₅₀ 17.38 nM as comparator reference.
~870-fold lower IC₅₀ context; cell-viability assay. Model-specific response.
Cell viability SCLC IC50

In Vivo Efficacy in SCLC PDX Model

In the LX-36 SCLC patient-derived xenograft (PDX) model, once-weekly intravenous dosing of CFT-2718 at 3 mg/kg for three weeks produced significantly greater tumor growth inhibition than dinaciclib [1]. This sustained in vivo efficacy, achieved with a once-weekly schedule, highlights the catalytic nature and prolonged pharmacodynamic effect of CFT-2718-driven BRD4 degradation, which is intrinsically linked to the binding kinetics and residence time of the PROTAC BRD4 ligand-2 warhead.

In vivo tumor model
Endpoint context
CFT-2718 (3 mg/kg, once-weekly i.v., 3 weeks) reported greater tumor growth inhibition vs. dinaciclib in LX-36 SCLC PDX P < 0.05 vs. vehicle; female BALB/c nude mice
Reported PDX model-response endpoint; infrequent dosing schedule supports catalytic degradation context.
Direct comparison; model-specific, requires validation in independent models.
Patient-derived xenograft Tumor growth inhibition In vivo

Built-In Conjugation Handle vs. Generic Inhibitors

PROTAC BRD4 ligand-2 hydrochloride is supplied as a dedicated synthon with a predefined functional handle for linker conjugation, specifically designed for the synthesis of CFT-2718 and related PROTACs . In contrast, generic BRD4 inhibitors such as (+)-JQ1 and CPI-203 require de novo functionalization to introduce a suitable attachment point, which often necessitates additional synthetic steps, can perturb binding affinity, and introduces batch-to-batch variability [1]. The availability of ligand-2 hydrochloride as a ready-to-conjugate building block reduces PROTAC development time and improves reproducibility.

Conjugation handle
Synthetic context
Pre-installed functional handle; commercial purity 99.65–99.7%
Ready-to-conjugate synthon vs. generic inhibitors requiring de novo functionalization; supports reproducibility.
Qualitative advantage in PROTAC workflow; batch consistency review advised.
PROTAC synthesis Linker chemistry Synthon

Optimal Procurement and Application Scenarios


PROTAC Medicinal Chemistry for BRD4-Dependent Cancers

Research groups synthesizing PROTACs for BRD4-dependent malignancies (SCLC, pancreatic cancer, AML) should procure PROTAC BRD4 ligand-2 hydrochloride as the BRD4-recruiting element to construct CFT-2718 or its analogs, leveraging the established DC90 of 10 nM in 293T cells [1] and potent SCLC cell growth inhibition (IC50 = 0.02 nM in H69 cells) [1].

In Vivo Studies with Infrequent Dosing

For animal studies where once-weekly dosing is desirable to minimize handling stress, CFT-2718—assembled using PROTAC BRD4 ligand-2—provides sustained tumor growth inhibition in PDX models [1], outperforming dinaciclib and enabling practical longitudinal pharmacodynamic readouts.

High-Throughput PROTAC Synthesis and SAR

Labs conducting PROTAC linker-SAR or E3-ligase optimization benefit from PROTAC BRD4 ligand-2 hydrochloride as a ready-to-conjugate synthon with predefined attachment chemistry, eliminating the need for custom functionalization of generic BET inhibitors . The high purity (≥99.65%) ensures consistent conjugation yields across multiple batches .

Formulation of Poorly Soluble PROTAC Intermediates

When aqueous solubility of the BRD4 ligand is a limiting factor in PROTAC formulation, the hydrochloride salt provides ≥ 2.5 mg/mL solubility in a biocompatible vehicle (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) , simplifying in vivo dosing preparation compared to the free base.

Application
Selection Property
Validation Focus
BRD4-targeting PROTAC synthesis for cancer models
Pre-functionalized BRD4 ligand hydrochloride synthon
Reported CFT-2718 degradation DC₉₀ 10 nM; cell-model endpoint review
In vivo studies with infrequent dosing schedules
Solubility-enhanced salt form for once-weekly i.v. administration
PDX tumor growth inhibition endpoint context; pharmacodynamic duration review
High-throughput PROTAC SAR and linker optimization
Ready-to-conjugate synthon, high purity (~99.7%)
Conjugation reproducibility; batch-to-batch consistency review
Formulation of poorly soluble PROTAC intermediates
Hydrochloride salt with ≥2.5 mg/mL solubility in biocompatible vehicle
In vivo dosing preparation; formulation stability monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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